2-Fluoro-4-(trifluoromethyl)benzonitrile

説明

The exact mass of the compound 2-Fluoro-4-(trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-4-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTYVTXTSOYXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333859 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146070-34-0 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146070-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzonitrile

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the demand for structurally unique and functionally versatile building blocks is paramount. 2-Fluoro-4-(trifluoromethyl)benzonitrile emerges as a distinguished intermediate, valued for the specific physicochemical properties imparted by its dual fluorinated substituents.[1][2] The presence of both a fluorine atom and a trifluoromethyl (-CF3) group on the benzonitrile core creates a molecule with distinct electronic characteristics, enhanced metabolic stability, and modulated lipophilicity—traits highly sought after in the design of bioactive molecules.[2][3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)benzonitrile, offering insights into its handling, reactivity, and strategic application in synthesis.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of sound scientific research. 2-Fluoro-4-(trifluoromethyl)benzonitrile is unambiguously defined by a set of unique identifiers.

| Identifier | Value | Source |

| CAS Number | 146070-34-0 | [4][5] |

| Molecular Formula | C₈H₃F₄N | [5][6] |

| Molecular Weight | 189.11 g/mol | [7] |

| IUPAC Name | 2-fluoro-4-(trifluoromethyl)benzonitrile | [6][7] |

| Synonyms | α,α,α,2-Tetrafluoro-p-tolunitrile, 3-Fluoro-4-cyanobenzotrifluoride | [7] |

| InChI Key | JLTYVTXTSOYXMX-UHFFFAOYSA-N | [5][7] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C#N | [7] |

The strategic placement of the substituents on the benzene ring is crucial to the compound's reactivity and its influence on the properties of derivative molecules.

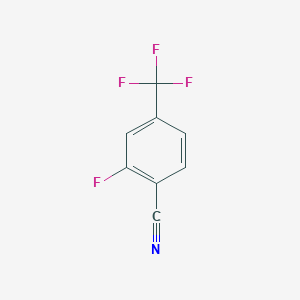

Caption: 2D structure of 2-Fluoro-4-(trifluoromethyl)benzonitrile.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. 2-Fluoro-4-(trifluoromethyl)benzonitrile is a colorless liquid at ambient temperature. A summary of its key physical data is presented below.

| Property | Value | Conditions | Source |

| Appearance | Clear, colorless liquid | Ambient | [6][8] |

| Boiling Point | 178 - 180 °C | Atmospheric Pressure | [8] |

| Density | 1.358 g/mL | at 25 °C | [8] |

| Refractive Index | 1.4450 - 1.4490 | at 20 °C | [6] |

| Flash Point | 75 - 76 °C | Closed Cup | [8] |

| Water Solubility | Immiscible | Ambient | [8] |

Expert Insights:

-

High Boiling Point: The relatively high boiling point is indicative of strong intermolecular forces, influenced by the polarity of the nitrile and fluoro-substituents. This property allows for a wide range of reaction temperatures without the need for high-pressure apparatus.

-

Density: Being significantly denser than water, it will form the lower layer in biphasic aqueous systems, a key consideration for extractions during reaction workups.

-

Solubility: Its immiscibility in water is typical for polyfluorinated aromatic compounds and simplifies purification, as aqueous washes can be used to remove water-soluble impurities.[8] It is expected to be soluble in common organic solvents like chloroform and methanol.[9]

-

Flash Point: A flash point of ~75°C classifies it as a combustible liquid, requiring that it be kept away from open flames and ignition sources.[8]

Synthetic Utility and Reactivity Profile

The true value of 2-Fluoro-4-(trifluoromethyl)benzonitrile lies in its utility as a versatile synthetic intermediate.[1] Its structure allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.[2]

Causality of Experimental Choices:

-

Nitrile Group as a Chemical Handle: The nitrile (-C≡N) group is a linchpin for synthetic elaboration. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various nitrogen-containing heterocycles. This versatility allows chemists to introduce different functionalities late in a synthetic sequence.

-

Influence of Fluorine Substituents: The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating groups. This electronic effect is a cornerstone of its synthetic applications.

-

Pharmacokinetic Impact: In drug design, the -CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Both fluorine and the -CF3 group increase lipophilicity, which can improve a drug candidate's ability to cross cell membranes.[2][3]

Caption: Synthetic pathways from 2-Fluoro-4-(trifluoromethyl)benzonitrile.

Safety and Handling Protocols

As with any active chemical reagent, adherence to strict safety protocols is non-negotiable. 2-Fluoro-4-(trifluoromethyl)benzonitrile is classified as harmful and an irritant.

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [8] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [8] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [8] |

| Skin Irritation | H315 | Causes skin irritation | [8] |

| Eye Irritation | H319 | Causes serious eye irritation | [8] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [8] |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use nitrile rubber gloves. Inspect gloves for integrity before use and change them frequently, especially after direct contact.[8]

-

Body Protection: Wear a flame-retardant laboratory coat.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from heat and sources of ignition.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[8]

Spectroscopic Confirmation of Identity

The identity and purity of 2-Fluoro-4-(trifluoromethyl)benzonitrile are typically confirmed using a suite of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, a foundational understanding is crucial for the practicing scientist.

-

Infrared (IR) Spectroscopy: The IR spectrum provides diagnostic peaks for the key functional groups. A strong, sharp absorption band is expected around 2230 cm⁻¹ for the nitrile (C≡N) stretch. The C-F and CF₃ bonds will exhibit strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. An IR spectrum is available for reference in the NIST Chemistry WebBook.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show complex multiplets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the three protons on the benzene ring.

-

¹⁹F NMR is particularly informative, showing two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, with characteristic chemical shifts and coupling constants.

-

¹³C NMR will show eight distinct carbon signals, with the chemical shifts influenced by the attached fluorine atoms and functional groups.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 189, corresponding to the molecular weight of the compound.[12] Fragmentation patterns can further help confirm the structure.

Conclusion

2-Fluoro-4-(trifluoromethyl)benzonitrile is more than just a chemical; it is a strategic tool for molecular design. Its well-defined physical properties, combined with the versatile reactivity of its nitrile group and the powerful pharmacokinetic influence of its fluorinated moieties, make it an invaluable intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and materials.[2] A thorough understanding of its properties, handling requirements, and reactivity is essential for any researcher aiming to leverage its potential to innovate and develop next-generation chemical entities.

References

-

2-Fluoro-4-(trifluoromethyl)benzonitrile: A Versatile Intermediate for Chemical Synthesis. sf-chem.com. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Optimizing Synthesis with 2-Fluoro-4-(trifluoromethyl)benzonitrile. sf-chem.com. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzonitrile IR Spectrum. NIST Chemistry WebBook. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. [Link]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 2-Fluoro-4-(trifluoromethyl)benzonitrile - Safety Data Sheet [chemicalbook.com]

- 5. 2-Fluoro-4-(trifluoromethyl)benzonitrile, 98% | Fisher Scientific [fishersci.ca]

- 6. 2-Fluoro-4-(trifluoromethyl)benzonitrile, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Fluoro-4-(trifluoromethyl)benzonitrile | C8H3F4N | CID 518973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.pt [fishersci.pt]

- 9. 4-Fluoro-2-trifluoromethylbenzonitrile CAS#: 194853-86-6 [m.chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 2-Fluoro-4-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 12. 2-Fluoro-4-(trifluoromethyl)benzonitrile [webbook.nist.gov]

Introduction: The Strategic Value of Fluorinated Building Blocks

An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0)

Abstract: This document provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethyl)benzonitrile, CAS number 146070-34-0. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This guide delves into the compound's physicochemical properties, spectroscopic profile, validated synthesis methodologies, and key reactive characteristics. By elucidating the causality behind its synthetic utility and applications, this whitepaper serves as a practical resource for leveraging this versatile fluorinated building block in the design and synthesis of advanced molecules.

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties.[1][2][3] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modify binding affinities through its potent electron-withdrawing nature.[1][3][4] 2-Fluoro-4-(trifluoromethyl)benzonitrile is a highly valuable intermediate that combines the trifluoromethyl group with a reactive nitrile moiety and a strategically placed fluorine atom on an aromatic core.[5][6] This unique combination of functionalities provides a versatile platform for constructing complex molecular architectures, making it an indispensable tool in the synthesis of novel pharmaceuticals and agrochemicals.[5][6] This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing the technical insights necessary for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in controlled chemical synthesis.

Core Physicochemical Properties

The distinct properties of 2-Fluoro-4-(trifluoromethyl)benzonitrile, such as its high boiling point and density, are characteristic of fluorinated aromatic compounds. These parameters are critical for process design, including reaction temperature control and solvent selection.

| Property | Value | Source(s) |

| CAS Number | 146070-34-0 | [7][][9][10][11] |

| Molecular Formula | C₈H₃F₄N | [9][10][12][13] |

| Molecular Weight | 189.11 g/mol | [][9][10][12][14] |

| Appearance | Colorless Liquid | [12] |

| Boiling Point | 178 - 180 °C | [12] |

| Density | 1.358 g/cm³ at 25 °C | [12][14] |

| Flash Point | 75 - 76 °C | [12][14] |

| Refractive Index (n20/D) | 1.446 | [14] |

| Water Solubility | Immiscible | [12] |

| Storage Temperature | Refrigerator |

Spectroscopic Signature

Spectroscopic data is essential for reaction monitoring and final product verification, ensuring purity and structural integrity.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.5-8.0 ppm), characteristic of a tri-substituted benzene ring.

-

¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons, with the carbon atoms attached to the fluorine and trifluoromethyl groups showing characteristic splitting patterns (C-F coupling). The nitrile carbon (C≡N) appears downfield (approx. 115-120 ppm).

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the structure. It is expected to show two distinct signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group, typically a singlet around -63 ppm relative to CFCl₃.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band is observed around 2230-2240 cm⁻¹ for the nitrile (C≡N) stretch. Strong C-F stretching bands will also be prominent in the 1100-1350 cm⁻¹ region.[9][13]

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of the compound.[13][16]

Synthesis and Manufacturing Pathways

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzonitrile can be approached through several established organometallic and classical methodologies. The choice of pathway often depends on the availability of starting materials, scalability, and cost-effectiveness.

Primary Pathway: Palladium-Catalyzed Cyanation of an Aryl Halide

This is one of the most reliable and versatile methods for benzonitrile synthesis.[17] The causality behind this choice rests on the high functional group tolerance and typically high yields of modern cross-coupling reactions. The process begins with a suitable precursor, 1-bromo-2-fluoro-4-(trifluoromethyl)benzene.

Protocol: Palladium-Catalyzed Cyanation

-

Reactor Setup: To a dry, inert-atmosphere reaction vessel, add 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a cyanide source, typically zinc cyanide (Zn(CN)₂) (0.6-0.7 eq). The use of Zn(CN)₂ is preferred over more toxic alkali metal cyanides for safety and handling reasons.[18]

-

Solvent Addition: Add a polar aprotic solvent, such as Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). These solvents are chosen for their ability to dissolve the reagents and facilitate the catalytic cycle at elevated temperatures.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-120 °C. The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction mixture and quench with an aqueous solution (e.g., ammonium chloride or sodium bicarbonate). Extract the product into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-Fluoro-4-(trifluoromethyl)benzonitrile.

Alternative Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a classic, powerful transformation that converts an aryl amine, via a diazonium salt intermediate, into a variety of functional groups, including nitriles.[19][20] This pathway would commence with 2-Fluoro-4-(trifluoromethyl)aniline.

Conceptual Steps:

-

Diazotization: The starting aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding aryldiazonium salt.

-

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN).[21] The copper(I) species catalyzes the displacement of the diazonium group (N₂) with a cyanide group, forming the target benzonitrile.[19][22]

While effective, this method requires careful temperature control due to the instability of diazonium salts and involves highly toxic cyanide reagents.

Synthetic Workflow Visualization

The following diagram illustrates the palladium-catalyzed cyanation pathway, a common and efficient industrial method.

Caption: Diagram 2: Key Reactivity Pathways.

Applications in Drug Discovery and Agrochemicals

Role of the 2-Fluoro-4-(trifluoromethyl)phenyl Moiety

The structural motif derived from this building block is frequently found in biologically active molecules. The trifluoromethyl group enhances binding to hydrophobic pockets in target proteins and blocks metabolic oxidation, thereby improving a drug's pharmacokinetic profile. [3][4][23]The fluorine atom can participate in hydrogen bonding and other polar interactions, further fine-tuning the molecule's binding affinity and selectivity. [2]

Utility as a Synthetic Intermediate

2-Fluoro-4-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of more complex molecules. For instance, it is a structural analog to building blocks used in the synthesis of selective androgen receptor modulators (SARMs) and other advanced pharmaceutical agents. [24]Its ability to undergo selective transformations at either the nitrile or the fluorine position allows for a stepwise and controlled assembly of target structures.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its potential hazards.

Hazard Identification

The compound is classified as acutely toxic and an irritant. All personnel must consult the full Safety Data Sheet (SDS) before use. [12][25]

| Hazard Class | GHS Classification | Precautionary Statement(s) |

|---|---|---|

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. [12][14] |

| Skin Irritation | Category 2 | H315: Causes skin irritation. [12][14] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. [12] |

| Respiratory | STOT SE 3 | H335: May cause respiratory irritation. [12][14] |

| Flammability | Combustible Liquid | H227: Combustible liquid. [14][26]|

Recommended Handling and Storage Procedures

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible. [27]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles or a face shield. [12][26][27]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. [26][27]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be kept in a refrigerator for long-term stability. [11]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment. [12]

References

-

Optimizing Synthesis with 2-Fluoro-4-(trifluoromethyl)benzonitrile. (n.d.). Chinafluorochem.com. [Link]

-

The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. (n.d.). Chinafluorochem.com. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzonitrile: A Versatile Intermediate for Chemical Synthesis. (2026-01-01). Chinafluorochem.com. [Link]

-

Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. (2025-10-18). Chinafluorochem.com. [Link]

-

CAS 146070-34-0 2-Fluoro-4-(trifluoromethyl)benzonitrile - Building Block. (n.d.). Angene Chemical. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzonitrile | C8H3F4N. (n.d.). PubChem. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzonitrile. (n.d.). NIST WebBook. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzonitrile. (n.d.). NIST WebBook. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). ACS Publications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]

-

Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). SpringerLink. [Link]

-

3-(Trifluoromethyl)benzonitrile. (n.d.). African Rock Art. [Link]

-

Supporting Information. (n.d.). [Link]

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.).

- CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile. (n.d.).

-

Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. (2014). ACS Publications. [Link]

-

4-Fluoro-2-(trifluoromethyl)benzonitrile. (n.d.). Oakwood Chemical. [Link]

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.).

- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. (n.d.).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Center for Biotechnology Information. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

- US7595417B2 - Cyanation of aromatic halides. (n.d.).

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. (2017). National Center for Biotechnology Information. [Link]

-

Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 146070-34-0 2-Fluoro-4-(trifluoromethyl)benzonitrile AKSci I219 [aksci.com]

- 9. 2-Fluoro-4-(trifluoromethyl)benzonitrile | C8H3F4N | CID 518973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 146070-34-0|2-Fluoro-4-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 12. fishersci.pt [fishersci.pt]

- 13. 2-Fluoro-4-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 14. 2-Fluoro-4-(trifluoromethyl)benzonitrile 98 146070-34-0 [sigmaaldrich.com]

- 15. rsc.org [rsc.org]

- 16. 2-Fluoro-4-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 17. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. nbinno.com [nbinno.com]

- 22. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. jelsciences.com [jelsciences.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Characterization of α,α,α,2-Tetrafluoro-p-tolunitrile

Abstract: This technical guide provides a comprehensive overview of the analytical characterization of α,α,α,2-Tetrafluoro-p-tolunitrile (also known as 2-Fluoro-4-(trifluoromethyl)benzonitrile), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by its fluorine and trifluoromethyl substituents make rigorous characterization essential for its application in advanced molecular design.[1] This document outlines the core physicochemical properties, detailed spectroscopic data, standardized experimental protocols, and critical safety information pertinent to this compound, designed for researchers and professionals in drug development and chemical synthesis.

Introduction and Molecular Structure

α,α,α,2-Tetrafluoro-p-tolunitrile (CAS RN: 146070-34-0) is a substituted benzonitrile featuring both a trifluoromethyl group and a fluorine atom on the aromatic ring.[2] This substitution pattern creates a molecule with distinct reactivity and physical properties, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the substituents significantly influences the molecule's stability and reactivity, while the nitrile group serves as a versatile functional handle for a wide array of chemical transformations.[1]

A precise understanding of its structure and purity, confirmed through robust analytical characterization, is the foundation of its reliable use in multi-step syntheses where impurities can compromise reaction yields and final product integrity.

Figure 1: Chemical structure of α,α,α,2-Tetrafluoro-p-tolunitrile.

Physicochemical and Spectroscopic Data Summary

The fundamental properties of α,α,α,2-Tetrafluoro-p-tolunitrile are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | [3] |

| Synonym | α,α,α,2-Tetrafluoro-p-tolunitrile | [2] |

| CAS Number | 146070-34-0 | [2][3] |

| Molecular Formula | C₈H₃F₄N | [4] |

| Molecular Weight | 189.11 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Density | 1.358 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.446 | [2] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |

Comprehensive Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity, structure, and purity. The following sections detail the expected and observed spectral data for α,α,α,2-Tetrafluoro-p-tolunitrile.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of a volatile organic compound. For this molecule, EI-MS is expected to show a prominent molecular ion peak (M⁺) and characteristic fragments resulting from the loss of fluorine, cyanide, or trifluoromethyl radicals. This fragmentation pattern is invaluable for confirming the compound's structure.

Trustworthiness: The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound, confirming its molecular weight and fragmentation behavior.[4]

Observed Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 189.11 g/mol is expected.

-

Major Fragments: Analysis of the fragmentation pattern helps to confirm the presence of the key functional groups.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum of α,α,α,2-Tetrafluoro-p-tolunitrile is dominated by absorptions from the nitrile group, the C-F bonds, and the aromatic ring.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.[5]

-

C-F Stretches: Strong, intense absorption bands are expected in the 1100-1400 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group and the fluorine atom on the aromatic ring.

-

Aromatic C=C Stretches: Multiple sharp bands of medium intensity are expected between 1400-1600 cm⁻¹.

-

Aromatic C-H Stretches: These appear as weaker bands above 3000 cm⁻¹.

Trustworthiness: A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database, providing an authoritative reference for this compound's vibrational modes.[4] This allows for direct comparison with experimentally obtained data to verify the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For α,α,α,2-Tetrafluoro-p-tolunitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization. The presence of multiple fluorine atoms leads to complex but highly informative splitting patterns (couplings) between the ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR (Proton NMR) The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three protons on the benzene ring. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine, trifluoromethyl, and nitrile groups.[6][7]

-

Expected Signals:

-

One proton will be ortho to the nitrile and meta to the trifluoromethyl group.

-

One proton will be meta to both the nitrile and the fluorine atom.

-

One proton will be ortho to the trifluoromethyl group and meta to the fluorine atom.

-

The coupling constants (J-values) between these protons (ortho, meta coupling) and with the fluorine atoms (H-F coupling) will provide definitive structural information.

-

¹³C NMR (Carbon NMR) The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, as they are all in chemically different environments.[8]

-

Expected Signals:

-

Quaternary Carbons: Four signals for the carbons bonded to the nitrile, fluorine, trifluoromethyl group, and the nitrile carbon itself. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the ring fluorine and the nitrile group will also show splitting due to C-F coupling.

-

Aromatic CH Carbons: Three signals for the protonated aromatic carbons, each showing coupling to fluorine.

-

Nitrile Carbon (C≡N): This signal typically appears around 115-120 ppm and will be of low intensity.

-

¹⁹F NMR (Fluorine NMR) ¹⁹F NMR is particularly informative for this molecule, providing direct observation of the fluorine environments.[9][10]

-

Expected Signals: Two distinct signals are expected.

-

-CF₃ Group: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is typically around -63 ppm relative to CFCl₃.[11][12]

-

Aromatic -F: A multiplet for the single fluorine atom attached to the aromatic ring. This signal will be split by the neighboring aromatic protons.

-

Experimental Protocols and Workflow

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

Characterization Workflow

Figure 2: Standard workflow for the complete characterization of the title compound.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of α,α,α,2-Tetrafluoro-p-tolunitrile into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube. Chloroform-d is a suitable choice due to its ability to dissolve a wide range of organic compounds and its convenient single-peak reference.[13]

-

Homogenization: Cap the tube and gently invert it several times until the sample is completely dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

Acquire a ¹⁹F NMR spectrum.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.

Protocol: FT-IR Analysis

-

Sample Preparation: As the compound is a liquid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the neat liquid onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is then analyzed for characteristic absorption bands.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemicals must be handled with appropriate care. While a specific, comprehensive safety profile for α,α,α,2-Tetrafluoro-p-tolunitrile is not widely published, data from structurally related compounds provides essential guidance.

-

Hazard Classification: Based on available data for similar compounds, this substance should be treated as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. All handling of the liquid should be performed within a certified chemical fume hood to avoid inhalation of vapors.[2]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

The characterization of α,α,α,2-Tetrafluoro-p-tolunitrile is achieved through a multi-technique analytical approach. Mass spectrometry confirms its molecular weight, while IR spectroscopy verifies the presence of key functional groups. A full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is essential for the unambiguous confirmation of its detailed molecular structure. The data and protocols presented in this guide provide researchers with a robust framework for verifying the identity, purity, and structure of this important synthetic intermediate, ensuring its effective and safe use in drug discovery and development.

References

-

PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine-19 NMR investigation of poly(trifluoroethylene). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). 2-Fluoro-4-(trifluoromethyl)benzonitrile: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003424). Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

NIST. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Mesaconic acid, dimethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034170). Retrieved from [Link]

-

SpectraBase. (n.d.). Thenoyltrifluoroacetone - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-氟-4-三氟甲基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Fluoro-4-(trifluoromethyl)benzonitrile | C8H3F4N | CID 518973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 5. Benzonitrile [webbook.nist.gov]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. rsc.org [rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-4-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS No. 146070-34-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry data. The guide emphasizes the causal relationships between the molecule's structure, featuring fluoro, trifluoromethyl, and nitrile functional groups, and its distinct spectral characteristics. Detailed experimental protocols are provided to ensure the reproducibility and validation of the presented data, adhering to the highest standards of scientific integrity.

Introduction: The Structural and Spectroscopic Significance of 2-Fluoro-4-(trifluoromethyl)benzonitrile

2-Fluoro-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound with the molecular formula C₈H₃F₄N.[1] Its utility as a building block in medicinal and materials chemistry stems from the unique electronic properties conferred by its substituents. The electron-withdrawing nature of both the nitrile (-C≡N) and trifluoromethyl (-CF₃) groups, combined with the electronegativity of the fluorine atom, significantly influences the electron density distribution within the benzene ring. This, in turn, dictates the molecule's reactivity and its interactions with biological targets.

Spectroscopic analysis is paramount for the unambiguous identification and quality control of such highly functionalized molecules. Each spectroscopic technique provides a unique piece of the structural puzzle, and a holistic interpretation of the data from multiple techniques is essential for a complete characterization. This guide will dissect the spectral data of 2-Fluoro-4-(trifluoromethyl)benzonitrile, offering insights grounded in the principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For organofluorine compounds, ¹⁹F NMR provides an additional layer of structural information.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms on the aromatic ring. The electron-withdrawing substituents are expected to deshield the aromatic protons, shifting their resonances downfield.

Illustrative ¹H NMR Data:

While a publicly available, detailed ¹H NMR spectrum for 2-Fluoro-4-(trifluoromethyl)benzonitrile is not readily found, data from the closely related 2-fluorobenzonitrile can be used for illustrative purposes. For 2-fluorobenzonitrile, the aromatic protons appear as a multiplet in the range of 7.24-7.66 ppm. For our target molecule, we would expect a similar pattern, but with further downfield shifts and more complex splitting due to coupling with the fluorine atom of the trifluoromethyl group.

Expected ¹H NMR Spectral Features for 2-Fluoro-4-(trifluoromethyl)benzonitrile:

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~7.5-7.7 | dd | J(H-F) and J(H-H) |

| H-5 | ~7.7-7.9 | d | J(H-H) |

| H-6 | ~7.8-8.0 | d | J(H-F) |

Note: These are predicted values based on the analysis of similar compounds and substituent effects.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and the overall electronic environment.

Illustrative ¹³C NMR Data:

For the related compound, 4-amino-2-(trifluoromethyl)benzonitrile, the aromatic carbons appear in the range of 100-150 ppm. For 2-Fluoro-4-(trifluoromethyl)benzonitrile, we can predict the following approximate chemical shifts:

Expected ¹³C NMR Spectral Features for 2-Fluoro-4-(trifluoromethyl)benzonitrile:

| Carbon | Expected Chemical Shift (δ) ppm |

| C-CN | ~115-120 |

| C-CF₃ | ~120-125 (quartet due to C-F coupling) |

| Aromatic Carbons | ~110-140 |

| C-F | ~160-165 (doublet due to C-F coupling) |

Note: These are predicted values. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds.[2] The large chemical shift range of ¹⁹F NMR allows for the clear differentiation of fluorine atoms in different chemical environments.

¹⁹F NMR Spectral Data:

Based on data for similar aromatic trifluoromethyl compounds, the trifluoromethyl group of 2-Fluoro-4-(trifluoromethyl)benzonitrile is expected to show a singlet in the ¹⁹F NMR spectrum.

| Fluorine Group | Chemical Shift (δ) ppm (Referenced to CFCl₃) | Multiplicity |

| -CF₃ | ~ -63 | s |

| Ar-F | ~ -110 to -140 | (multiplet) |

Note: The exact chemical shift can vary depending on the solvent and the reference standard used.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 2-Fluoro-4-(trifluoromethyl)benzonitrile.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2-Fluoro-4-(trifluoromethyl)benzonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: ≥400 MHz

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: ≥100 MHz

-

Technique: Proton-decoupled

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance)

-

-

Instrument Parameters (¹⁹F NMR):

-

Spectrometer Frequency: Corresponding to the ¹⁹F frequency of the instrument (e.g., 376 MHz on a 400 MHz instrument).

-

Technique: Proton-decoupled

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Diagram of NMR Experimental Workflow:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectral Data

The FT-IR spectrum of 2-Fluoro-4-(trifluoromethyl)benzonitrile is characterized by several key absorption bands that correspond to the vibrations of its functional groups. The gas-phase IR spectrum is available from the NIST Chemistry WebBook.[3][4][5]

Key FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2230 | C≡N stretch | Nitrile |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

| ~1320 | C-F stretch (asymmetric) | Trifluoromethyl (-CF₃) |

| ~1140 | C-F stretch (symmetric) | Trifluoromethyl (-CF₃) |

| ~1250 | C-F stretch | Aryl-Fluoride |

Interpretation:

-

Nitrile Stretch (C≡N): A sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.

-

Aromatic C=C Stretches: The absorptions in the 1600-1490 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

Trifluoromethyl (-CF₃) Stretches: The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorption bands in the 1350-1120 cm⁻¹ region.

-

Aryl-Fluoride (C-F) Stretch: The stretching vibration of the carbon-fluorine bond on the aromatic ring is expected to appear in the 1270-1200 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the FT-IR spectrum of a liquid sample.

Methodology:

-

Instrument and Accessory Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of 2-Fluoro-4-(trifluoromethyl)benzonitrile directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary.

-

Diagram of ATR-FT-IR Experimental Workflow:

Caption: Workflow for acquiring an ATR-FT-IR spectrum of a liquid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of 2-Fluoro-4-(trifluoromethyl)benzonitrile is available from the NIST Chemistry WebBook.[3][4][5]

Key Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 170 | [M - F]⁺ |

| 169 | [M - HF]⁺ |

| 140 | [M - F - CN]⁺ |

| 120 | [M - CF₃]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 189 corresponds to the molecular weight of 2-Fluoro-4-(trifluoromethyl)benzonitrile, confirming its elemental composition.

-

Fragmentation Pattern: The fragmentation is driven by the loss of the stable substituents. The loss of a fluorine atom (mass 19) from the trifluoromethyl group or the aromatic ring leads to the fragment at m/z 170. The loss of a trifluoromethyl radical (mass 69) results in the fragment at m/z 120. Further fragmentation can involve the loss of the nitrile group (mass 26).

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 2-Fluoro-4-(trifluoromethyl)benzonitrile (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

-

Diagram of GC-MS Experimental Workflow:

Caption: General workflow for the analysis of a volatile compound by GC-MS.

Conclusion

The comprehensive spectral analysis of 2-Fluoro-4-(trifluoromethyl)benzonitrile presented in this guide demonstrates the power of combining multiple spectroscopic techniques for the unambiguous structural elucidation of complex organic molecules. The distinct features in the ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectra are all consistent with the assigned structure and provide a valuable reference for researchers working with this important chemical intermediate. The detailed experimental protocols provided herein serve as a self-validating system, ensuring that other scientists can reproduce and verify these findings, upholding the principles of scientific integrity and trustworthiness.

References

- Supporting Information for a relevant study. (Link not available)

-

PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Certificate of Analysis. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile. Retrieved from a chemical supplier's website. (Link not available)

- Supporting Information for a relevant study. (Link not available)

-

NIST. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

- Supporting Information for a relevant study. (Link not available)

-

NIST. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemme. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- Zaikin, V. G. (2009). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Mass Spectra of Trimethylsilyl Esters of Perfluoroacylated Hydroxy-, Mercapto- and Aminobenzoic Acids. Journal of Analytical Chemistry, 64(1), 85–93.

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzonitrile. Retrieved from [Link]

Sources

- 1. 2-Fluoro-4-(trifluoromethyl)benzonitrile | C8H3F4N | CID 518973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 2-Fluoro-4-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 4. 2-Fluoro-4-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 5. 2-Fluoro-4-(trifluoromethyl)benzonitrile [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-(trifluoromethyl)benzonitrile

Abstract

2-Fluoro-4-(trifluoromethyl)benzonitrile is a critical fluorinated building block in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it an invaluable intermediate for creating complex, high-performance molecules.[1] This guide provides a comprehensive technical overview of the solubility and stability of 2-Fluoro-4-(trifluoromethyl)benzonitrile. We present solubility data in common laboratory solvents, explore its stability profile under various stress conditions, and offer field-proven protocols for its handling, storage, and analysis. This document is intended for researchers, chemists, and drug development professionals to facilitate its effective and safe use in laboratory and process scale-up applications.

Introduction: The Strategic Value of a Fluorinated Intermediate

2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS No. 146070-34-0) has emerged as an indispensable intermediate for chemists developing advanced molecular architectures.[1] Its utility is rooted in the strategic incorporation of two distinct fluorine-containing moieties: a fluoro group and a trifluoromethyl (-CF3) group.

-

Trifluoromethyl Group (-CF3): This group is renowned for its powerful electron-withdrawing nature and steric bulk.[2] It significantly enhances the chemical and thermal stability of the parent molecule due to the strength of the carbon-fluorine bonds.[2][3] Furthermore, the -CF3 group increases lipophilicity, a key parameter for modulating the absorption and membrane permeability of drug candidates.[2][3] In a pharmaceutical context, it can also hinder metabolic degradation, potentially extending a drug's half-life.[2]

-

Fluoro Group (-F): The ortho-fluoro substituent further modifies the electronic landscape of the aromatic ring, influencing reactivity and providing an additional point for synthetic manipulation or molecular interaction.

-

Nitrile Group (-CN): The nitrile functionality is a versatile handle for a wide array of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions, allowing for elaborate molecular construction.[1][4]

Understanding the fundamental properties of solubility and stability is paramount for any scientist working with this compound. Proper solvent selection is critical for reaction setup, purification, and formulation, while knowledge of its stability profile ensures the integrity of the material during storage and experimentation, preventing the formation of impurities that could compromise research outcomes.

Physicochemical Properties

A summary of the core physicochemical properties of 2-Fluoro-4-(trifluoromethyl)benzonitrile is provided below. This data is essential for calculating molar concentrations, predicting physical behavior, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 146070-34-0 | |

| Molecular Formula | C₈H₃F₄N | [5] |

| Molecular Weight | 189.11 g/mol | |

| Appearance | Liquid | |

| Density | 1.358 g/mL at 25 °C | |

| Refractive Index | n20/D 1.446 | |

| Flash Point | 76 °C (168.8 °F) - closed cup |

Solubility Profile

The solubility of 2-Fluoro-4-(trifluoromethyl)benzonitrile is dictated by its molecular structure: a polar nitrile group and two highly electronegative fluorine-containing substituents on a nonpolar benzene ring. This combination results in good solubility in many common organic solvents but limited solubility in aqueous media. A Safety Data Sheet for the compound notes it as "immiscible" in water.[5] A related compound, 4-Fluoro-2-trifluoromethylbenzonitrile, is also described as insoluble in water but soluble in methanol.[6][7]

Qualitative Solubility in Common Laboratory Solvents

While precise quantitative data is not widely published, empirical testing and the properties of structurally similar molecules allow for the compilation of a reliable qualitative solubility guide.

| Solvent | Solvent Type | Expected Solubility | Rationale and Scientific Insight |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of compounds. It is a standard choice for creating stock solutions for biological screening. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is an excellent solvent for polar and nonpolar compounds and is frequently used in organic synthesis. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | THF's ether functionality and moderate polarity make it a good solvent for reactions involving organometallics or as a general-purpose reaction medium. |

| Dichloromethane (DCM) | Halogenated | Soluble | DCM is a versatile solvent for a broad range of organic compounds and is commonly used for extractions and chromatography. |

| Ethyl Acetate (EtOAc) | Polar Aprotic (Ester) | Soluble | A moderately polar solvent, widely used for extractions and as a mobile phase in chromatography. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Its polarity and miscibility with water make it a common solvent for HPLC analysis and synthetic reactions. |

| Methanol (MeOH) | Polar Protic | Soluble | The polarity of methanol allows it to dissolve the compound. Its protic nature may be a consideration for reactions sensitive to acidic protons. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar in properties to methanol and a common choice for reactions and recrystallizations. |

| Water (H₂O) | Polar Protic | Insoluble/Immiscible | The high lipophilicity conferred by the -CF3 group and the overall nonpolar character of the substituted benzene ring dominate, leading to immiscibility in water.[2][5] |

Experimental Protocol: Determining Qualitative Solubility

This protocol provides a standardized method for rapidly assessing solubility in various solvents, a crucial first step in experimental design.

Objective: To determine if the compound is "Soluble," "Slightly Soluble," or "Insoluble" in a given solvent at ambient temperature.

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzonitrile

-

Selected solvents (e.g., DMSO, Methanol, DCM, Water)

-

Small glass vials (e.g., 2 mL) with caps

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Preparation: Add 1 mg of 2-Fluoro-4-(trifluoromethyl)benzonitrile to a clean, dry glass vial.

-

Solvent Addition (Step 1): Add 100 µL of the test solvent to the vial. This represents an initial concentration of 10 mg/mL.

-

Mixing: Cap the vial and vortex for 30 seconds.

-

Observation (Step 1): Visually inspect the solution against a dark background.

-

Soluble: If the solution is completely clear with no visible particles.

-

Proceed to Step 2: If any solid particles remain.

-

-

Solvent Addition (Step 2): Add another 400 µL of the solvent (total volume 500 µL). This represents a concentration of 2 mg/mL.

-

Mixing: Vortex for 30 seconds.

-

Observation (Step 2): Visually inspect the solution.

-

Soluble: If the solution is now clear.

-

Slightly Soluble: If the solution is hazy or some solid remains.

-

-

Solvent Addition (Step 3): Add a final 500 µL of the solvent (total volume 1 mL). This represents a concentration of 1 mg/mL.

-

Mixing: Vortex for 30 seconds.

-

Observation (Step 3): Visually inspect the solution.

-

Slightly Soluble: If the solution is now clear or significantly clearer.

-

Insoluble: If a significant amount of solid remains.

-

Trustworthiness: This tiered approach provides a semi-quantitative assessment. The use of a vortex ensures consistent mixing energy is applied. Including a known "insoluble" solvent like water serves as a negative control, validating the observational method.

Caption: Workflow for Qualitative Solubility Assessment.

Chemical Stability

The stability of 2-Fluoro-4-(trifluoromethyl)benzonitrile is generally robust due to the presence of the trifluoromethyl group and the aromatic system.[2][3] The strong C-F bonds are highly resistant to cleavage.[2] However, like all organic molecules, it is susceptible to degradation under specific stress conditions. The primary points of reactivity are the nitrile group and the aromatic ring.

Potential Degradation Pathways

-

Hydrolysis: The nitrile group (-CN) is the most likely site for hydrolytic degradation. Under strong acidic or basic conditions, nitriles can hydrolyze to form carboxylic acids (in this case, 2-fluoro-4-(trifluoromethyl)benzoic acid) or their corresponding carboxylate salts.[4][8][9][10] This reaction is typically slow at neutral pH but can be accelerated by heat and extreme pH values. The mechanism involves nucleophilic attack on the nitrile carbon.[9][11]

-

Photostability: Aromatic compounds can be susceptible to photodegradation upon exposure to high-energy light, particularly in the UV spectrum. While the trifluoromethyl group can enhance stability, prolonged exposure could potentially lead to radical reactions or degradation. Standardized photostability testing, such as that outlined in the ICH Q1B guidelines, is the authoritative method for assessing light sensitivity.[12][13][14][15]

-

Thermal Stability: The compound is thermally stable under typical laboratory conditions. The trifluoromethyl group is known to enhance thermal stability.[2][16] However, at very high temperatures, decomposition would be expected. The flash point of 76 °C indicates the temperature at which vapors can ignite, but significant thermal decomposition would occur at much higher temperatures.

-

Oxidative Stability: The compound should be stored away from strong oxidizing agents.[5][17] The aromatic ring, while somewhat deactivated by the electron-withdrawing groups, could be susceptible to oxidation under harsh conditions.

Recommended Storage and Handling

Based on its stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of the compound:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][17] Storage at room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is advisable to minimize any potential slow degradation.

-

Inert Atmosphere: For high-purity applications or long-term storage, blanketing the container with an inert gas like argon or nitrogen can displace moisture and oxygen, preventing hydrolytic and oxidative degradation.

-

Light Protection: Store in amber vials or in a dark location to protect from light and prevent potential photodegradation.

-

Chemical Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][17]

Experimental Protocol: Accelerated Stability Study via HPLC

This protocol outlines a forced degradation study to assess the stability of the compound under hydrolytic (acidic, basic) and oxidative stress. The primary analytical technique is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products.

Objective: To evaluate the stability of the compound under accelerated stress conditions and identify potential degradation products.

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzonitrile

-

HPLC-grade Acetonitrile and Water

-

Trifluoroacetic Acid (TFA)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a UV detector and a C18 column

-

pH meter, water bath, autosampler vials

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

-

Sample Preparation (for each condition):

-

Control: Dilute the stock solution with 50:50 Acetonitrile:Water to a final concentration of 0.1 mg/mL.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 2 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with NaOH, and dilute to 0.1 mg/mL.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 2 M NaOH. Keep at room temperature for 4 hours. Neutralize with HCl and dilute to 0.1 mg/mL.

-

Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for 4 hours. Dilute to 0.1 mg/mL.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Data Evaluation:

-

Analyze the chromatogram for the control sample to determine the retention time and peak area of the parent compound.

-

For each stress condition, compare the chromatogram to the control.

-

Calculate the percentage of the parent compound remaining.

-

Identify the retention times and relative peak areas of any new peaks (degradation products).

-

Trustworthiness: This protocol includes a control sample to provide a baseline. The use of a stability-indicating HPLC method (a gradient method on a C18 column) ensures that any degradation products are likely to be separated from the parent peak. Neutralization of the acid/base samples before injection protects the HPLC column.

Caption: Workflow for an Accelerated Stability Study.

Conclusion

2-Fluoro-4-(trifluoromethyl)benzonitrile is a chemically robust and versatile synthetic intermediate. Its solubility in a wide range of common aprotic and polar protic organic solvents makes it highly adaptable for various reaction conditions. Its stability, enhanced by the trifluoromethyl group, is excellent under standard storage conditions. The primary liability is the potential for hydrolysis of the nitrile group under harsh acidic or basic conditions. By following the recommended handling, storage, and experimental protocols outlined in this guide, researchers and drug development professionals can confidently and effectively utilize this valuable compound, ensuring the integrity of their materials and the reliability of their scientific outcomes.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.

- Techemi. (2026). 2-Fluoro-4-(trifluoromethyl)benzonitrile: A Versatile Intermediate for Chemical Synthesis.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile 98.

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.

- Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products.

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.

- Bolliger, J. L., & Togni, A. (2018).

- Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives.

- PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile.

- Pharmaguideline. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile.

- ChemicalBook. (2025). 2-Fluoro-4-(trifluoromethyl)benzonitrile - Safety Data Sheet.

- Sparr, C., & Schirmeister, T. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.

- Embibe. (n.d.). Acid-hydrolysis of benzonitrile forms.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethyl)benzonitrile.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability.

- ChemicalBook. (n.d.). 4-Fluoro-2-trifluoromethylbenzonitrile CAS#: 194853-86-6.

- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.

- Synquest Labs. (n.d.). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile Safety Data Sheet.

- Eid, N., et al. (2021). Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability.

- Capot Chemical. (2013). Material Safety Data Sheet - 2-Fluoro-4-(trifluoromethyl)benzonitrile.

- TCI Chemicals. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzonitrile.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzonitrile.

- ChemBK. (2024). Benzonitrile, 4-hydroxy-3-(trifluoromethyl)-.